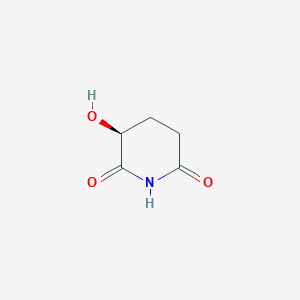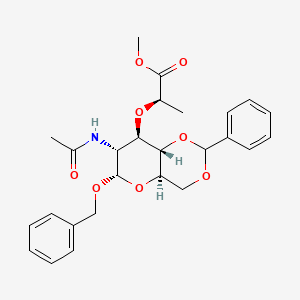
Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester is a derivative of muramic acid, an amino sugar found in peptidoglycan, the main skeletal component of bacterial cell walls . This compound is primarily used in research settings, particularly in the study of bacterial cell wall synthesis and structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester typically involves the protection of hydroxyl groups in muramic acid followed by benzylation and acetylation reactionsThe final step involves the esterification of the carboxyl group with methanol .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving protection-deprotection strategies and esterification reactions. The process is typically carried out in a laboratory setting due to the specialized nature of the compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and acetyl groups.
Reduction: Reduction reactions can target the ester and acetyl groups, converting them into their respective alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the nucleophile used but can include substituted benzylidene and acetyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester is used extensively in scientific research, particularly in the fields of:
Chemistry: Studying the synthesis and structure of complex carbohydrates and glycoproteins.
Biology: Investigating bacterial cell wall synthesis and the role of peptidoglycan in bacterial physiology.
Medicine: Exploring potential antibacterial agents and understanding bacterial resistance mechanisms.
Industry: Developing new materials and compounds for use in biotechnology and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through interactions with bacterial cell wall synthesis pathways. It targets enzymes involved in the synthesis of peptidoglycan, disrupting the formation of the bacterial cell wall and leading to cell lysis. The benzylidene and acetyl groups play crucial roles in binding to these enzymes and inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
N-Acetylmuramic Acid: A precursor in the synthesis of Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester.
Muramic Acid: The parent compound from which this compound is derived.
N-Acetylglucosamine: Another amino sugar found in bacterial cell walls, similar in structure to muramic acid.
Uniqueness: this compound is unique due to its specific benzylidene and acetyl modifications, which enhance its stability and binding affinity to bacterial enzymes. These modifications make it a valuable tool in studying bacterial cell wall synthesis and developing antibacterial agents .
Eigenschaften
Molekularformel |
C26H31NO8 |
|---|---|
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
methyl (2R)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate |
InChI |
InChI=1S/C26H31NO8/c1-16(24(29)30-3)33-23-21(27-17(2)28)26(31-14-18-10-6-4-7-11-18)34-20-15-32-25(35-22(20)23)19-12-8-5-9-13-19/h4-13,16,20-23,25-26H,14-15H2,1-3H3,(H,27,28)/t16-,20-,21-,22-,23-,25?,26+/m1/s1 |
InChI-Schlüssel |
ZDYOCWILIJFUOR-GORWESQLSA-N |
Isomerische SMILES |
C[C@H](C(=O)OC)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
Kanonische SMILES |
CC(C(=O)OC)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


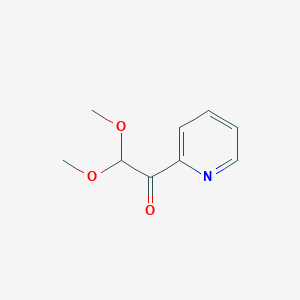
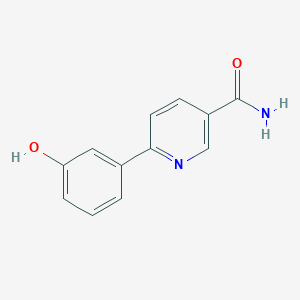
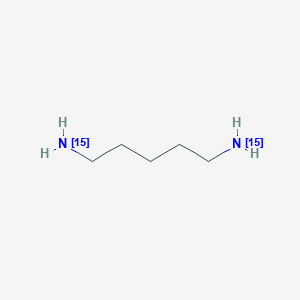
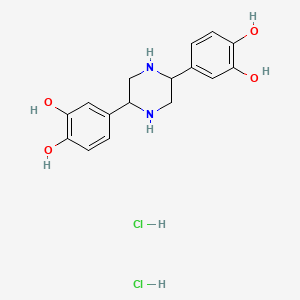
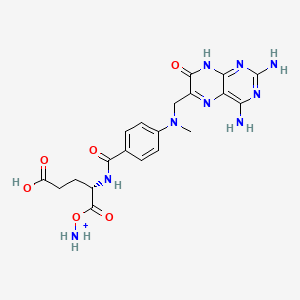
![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)
![2-Butan-2-yl-4-[4-[4-[4-[[2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13848838.png)

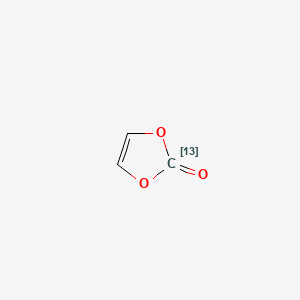
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride](/img/structure/B13848864.png)
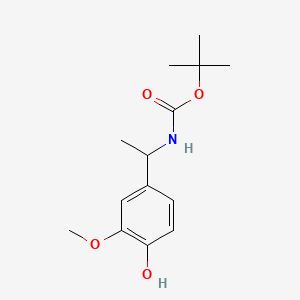
![Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)
